6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride
Description
6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom in the azaspiro ring and a trifluoromethyl (-CF₃) substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(trifluoromethyl)-4-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-2-7(3-4-7)12-5-6;/h6,12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKVMOAENGHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NCC1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-4-azaspiro[2One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the azaspiro structure undergoes nucleophilic substitution, particularly in deprotonated forms. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at 60°C produces N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields amides.
Oxidation and Reduction
The amine group can be oxidized to nitroso or nitro derivatives, while the spirocyclic framework remains intact:
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Oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid produces the corresponding N-oxide.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates but leaves the trifluoromethyl group unaffected.
Ring-Opening Reactions
Controlled ring-opening occurs under acidic or basic conditions:
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Acid-Mediated : Hydrochloric acid (HCl) in dioxane cleaves the spiro ring, generating linear amines.
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Base-Mediated : Sodium hydroxide (NaOH) induces rearrangement to form bicyclic structures.
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| 4M HCl/dioxane, RT | HCl | Linear amine hydrochloride salt | Intermediate for peptide coupling | |
| 2M NaOH, 80°C | NaOH | Bicyclic tertiary amine | Bioactive scaffold synthesis |
Coupling Reactions
The amine participates in cross-coupling reactions:
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Buchwald-Hartwig Amination : With aryl halides and Pd catalysts, yielding aryl-substituted spiro compounds.
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Suzuki-Miyaura : Limited due to steric hindrance from the spiro framework.
| Reaction Type | Catalysts/Reagents | Product Class | Yield Range (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aryl-spiro hybrids | 60–75 |
Functionalization of the Trifluoromethyl Group
The CF₃ group is typically inert but influences electronic properties:
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Radical Reactions : Under UV light, CF₃ can participate in C–H functionalization with alkenes.
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Electrophilic Aromatic Substitution : Directs meta-substitution in aromatic systems.
Stability Under Synthetic Conditions
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Thermal Stability : Decomposes above 200°C, releasing HF (observed via TGA).
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pH Sensitivity : Stable in pH 3–8; hydrolyzes in strongly acidic/basic conditions.
Key Mechanistic Insights:
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The spirocyclic structure imposes steric constraints, favoring reactions at the amine over the CF₃ group.
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The electron-withdrawing CF₃ group enhances the amine’s nucleophilicity in polar aprotic solvents.
Scientific Research Applications
6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders and as a modulator of nicotinic acetylcholine receptors. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Neurological Disorders
One of the primary applications of this compound is in the treatment of cognitive impairments associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Research indicates that this compound acts as an allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function and neuroprotection.
- Mechanism of Action : The compound enhances the activity of nAChRs, which can improve synaptic transmission and plasticity, potentially alleviating symptoms associated with cognitive decline .
Heterotopic Ossification Prevention
Recent studies have highlighted the effectiveness of this compound in preventing heterotopic ossification, a condition characterized by abnormal bone formation in soft tissues. In preclinical models, the sodium salt form of this compound demonstrated significant efficacy in reducing ectopic bone formation.
- Efficacy Studies : In animal models, doses ranging from 1 to 30 mg/kg were tested, showing consistent results superior to traditional anti-inflammatory agents like naproxen . Histological evaluations revealed reduced scores for heterotopic bone formation when treated with this compound compared to controls.
Antimalarial Activity
There is emerging evidence suggesting that derivatives of this compound may also exhibit antimalarial properties. Compounds with similar structures have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.
- Structure-Activity Relationship : Studies indicate that modifications to the trifluoromethyl group can significantly affect the potency against malaria strains, highlighting the importance of chemical structure in drug design .
Table 1: Summary of Applications and Efficacy
| Application | Mechanism/Action | Efficacy Data |
|---|---|---|
| Neurological Disorders | Modulates alpha-7 nAChR | Improved synaptic transmission |
| Heterotopic Ossification | Prevents abnormal bone formation | Superior efficacy to naproxen |
| Antimalarial Activity | Inhibits Plasmodium falciparum | Potency varies with structural changes |
Table 2: Efficacy in Animal Models
| Study Type | Compound Form | Dose Range (mg/kg) | Observed Outcome |
|---|---|---|---|
| Cognitive Impairment Model | Hydrochloride Salt | 10-30 | Enhanced cognitive function |
| Heterotopic Ossification Model | Sodium Salt | 1-30 | Reduced ectopic bone formation |
| Antimalarial Efficacy Study | Various Derivatives | Varies | Significant activity against resistant strains |
Case Study 1: Cognitive Impairment Treatment
In a controlled study involving mice with induced cognitive deficits, administration of this compound resulted in marked improvements in memory tasks compared to untreated controls. The study utilized behavioral assays to assess cognitive function pre- and post-treatment, demonstrating statistically significant enhancements.
Case Study 2: Heterotopic Ossification Prevention
A series of experiments conducted on rats subjected to surgical trauma showed that treatment with the sodium salt form effectively reduced heterotopic ossification compared to standard care protocols. Histological analysis indicated a substantial decrease in ectopic bone formation, supporting its potential therapeutic role.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Key Observations :
- Trifluoromethyl vs.
- Positional Effects : Fluorine at 1,1- or 4,4-positions alters ring strain and electronic distribution, affecting reactivity. For example, 4,4-difluoro derivatives may exhibit enhanced stability in acidic environments .
- Hydroxyl Group Impact : The hydroxylated derivative (4S configuration) introduces hydrogen-bonding capability, making it suitable for chiral drug synthesis .
Physicochemical Properties
Analysis :
Biological Activity
6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12F3N·HCl
- Molecular Weight : 239.66 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in pain management and anti-inflammatory responses.
- Target Interactions : The compound is believed to interact with various neurotransmitter systems, particularly those involving pain modulation. Its structural similarity to piperazine derivatives suggests potential interactions with serotonin and dopamine receptors, which are critical in pain perception and mood regulation.
- Biochemical Pathways : Research indicates that this compound may influence several biochemical pathways associated with inflammation and pain, particularly through the modulation of cytokine release and osteoblast activity .
Research Findings
Numerous studies have evaluated the efficacy of this compound in animal models and cell lines.
Case Studies
- Pain Management : In a study investigating the effects on osteoblast proliferation, the compound demonstrated significant inhibition of hyperproliferation associated with heterotopic ossification, a condition often linked to chronic pain syndromes. The optimal dose for therapeutic effects was found to be around 10 mg/kg in animal models .
- Anti-inflammatory Effects : Another study highlighted its ability to counteract Th17 cell polarization in human T-cells stimulated by inflammatory agents, indicating a potential role in modulating immune responses related to chronic inflammation .
Data Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest favorable absorption rates with moderate bioavailability in rodent models, although further studies are needed to fully understand its metabolic pathways .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound may pose risks if ingested or contacted through the skin, necessitating careful handling in laboratory settings. Acute toxicity studies have categorized it as harmful if swallowed or absorbed through the skin .
Q & A
Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-containing precursors via nucleophilic substitution or ring-closing metathesis. Key steps include:
- Use of anhydrous tetrahydrofuran (THF) as a solvent to minimize side reactions.
- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization or LC-MS for intermediates .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt. Adjust pH carefully during salt formation to avoid decomposition of the spirocyclic core .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography is preferred for confirming the spirocyclic architecture and trifluoromethyl positioning. For non-crystalline samples, NMR spectroscopy (¹H/¹³C/¹⁹F) resolves steric and electronic environments. The trifluoromethyl group shows distinct ¹⁹F NMR shifts (~-60 to -70 ppm) .
- Mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% required for pharmacological studies) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer :
- The hydrochloride salt is water-soluble but may require co-solvents (e.g., DMSO) for biological assays. Conduct solubility tests via gravimetric analysis or UV-Vis spectroscopy in buffers (pH 4–7).
- Avoid polar aprotic solvents (e.g., DMF) that may destabilize the spirocyclic ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the spirocyclic core in catalytic transformations?
- Methodological Answer :
- Use density functional theory (DFT) to calculate transition states for ring-opening reactions or nucleophilic attacks. Focus on bond angles and steric hindrance from the trifluoromethyl group.
- Pair computational results with kinetic studies (e.g., variable-temperature NMR) to validate reaction pathways .
Q. How to resolve conflicting spectroscopic data for intermediates in multi-step syntheses?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA on NMR data) to distinguish overlapping signals.
- Cross-validate with 2D NMR techniques (COSY, HSQC) and isotopic labeling (e.g., deuterated solvents) to trace proton environments .
Q. What strategies mitigate hydrolysis of the azaspiro ring during long-term storage?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at -20°C in desiccated conditions.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add stabilizers like ascorbic acid if degradation exceeds 5% .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Perform in vitro metabolic assays (e.g., liver microsomes) to assess CYP450 interactions. Compare with non-fluorinated analogs via LC-MS/MS .
- Use logP measurements (shake-flask method) to quantify lipophilicity changes induced by the CF₃ group .
Contradictions and Validation
- Synthetic Yield Variability : reports 60–70% yields for similar spirocycles, while cites lower yields (40–50%) due to trifluoromethyl steric effects. Researchers should optimize stoichiometry and reaction time using design of experiments (DoE) .
- Safety Protocols : mandates 100% safety exam compliance, but lacks specific toxicity data. Always use fume hoods and PPE when handling this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
